molecular formula C21H21F2N3OS B2489528 N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide CAS No. 1164561-77-6

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide

Cat. No. B2489528
CAS RN: 1164561-77-6
M. Wt: 401.48
InChI Key: IQJBZWPBLGXOKZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide (NPC-2,6-DFB) is an organic compound of the piperazine class. It is a derivative of the amino acid L-glutamic acid, and its structure consists of a carboxylic acid group linked to a piperazine ring. NPC-2,6-DFB is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It has been studied for its potential therapeutic applications, as well as for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Antitubercular Evaluation

Researchers have explored the antitubercular activity of N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide and related derivatives. These investigations involve assessing its efficacy against Mycobacterium tuberculosis H37Ra . The compound’s unique structure may contribute to its activity against mycobacteria, although additional studies are needed .

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure include nucleophilic displacements and hydrosilylation of N-aryl imines. The presence of the piperazine ring and cinnamyl group influences its chemical properties, contributing to potential biological activities.

properties

IUPAC Name

2,6-difluoro-N-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c22-17-9-4-10-18(23)19(17)20(27)24-21(28)26-14-12-25(13-15-26)11-5-8-16-6-2-1-3-7-16/h1-10H,11-15H2,(H,24,27,28)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJBZWPBLGXOKZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide

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